molecular formula C20H12F4N2O4 B3656059 N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide

Cat. No.: B3656059
M. Wt: 420.3 g/mol
InChI Key: CFESGXJRQDOHEK-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide is a complex organic compound characterized by the presence of fluorine, nitro, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amidation: The formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and fluorination steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups like amines or hydroxylamines.

    Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of halogenated derivatives.

Scientific Research Applications

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s fluorine atoms and nitro group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-Fluorobenzylamine
  • 4-Chlorobenzylamine

Uniqueness

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide stands out due to its combination of fluorine, nitro, and amide functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N2O4/c21-13-3-8-16(9-4-13)30-18-10-5-14(11-17(18)20(22,23)24)25-19(27)12-1-6-15(7-2-12)26(28)29/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFESGXJRQDOHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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